3-Fluoro-5-methoxybenzene-1,2-diamine
Description
3-Fluoro-5-methoxybenzene-1,2-diamine (CAS: 873662-28-3) is an ortho-diamine derivative featuring a benzene ring substituted with fluorine (3-position) and methoxy (5-position) groups. Its molecular formula is C₇H₉FN₂O, with a molecular weight of 156.16 g/mol . The methoxy group is electron-donating, while fluorine is weakly electron-withdrawing, creating a unique electronic profile that influences reactivity and stability. This compound is typically synthesized via reduction of a nitro precursor under controlled conditions, as seen in analogous diamine syntheses . Its instability necessitates immediate use in downstream reactions, such as heterocyclic compound synthesis .
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
3-fluoro-5-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 |
InChI Key |
WPTCPQZMNOBCKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the fluorine and methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino groups.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for introducing or modifying the fluorine group.
Major Products: The major products depend on the specific reactions but can include various substituted benzene derivatives with modified functional groups.
Scientific Research Applications
3-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein folding, and other biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
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